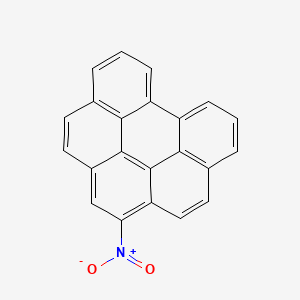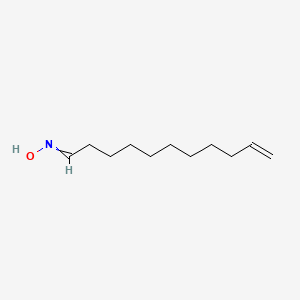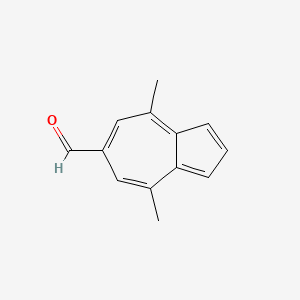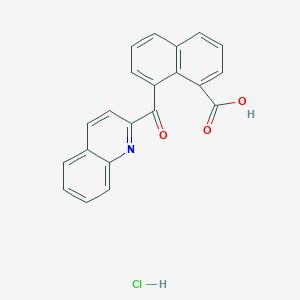
8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride is a complex organic compound that features both quinoline and naphthalene moieties. The presence of these two aromatic systems makes it a compound of interest in various fields, including medicinal chemistry and materials science. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of quinoline-2-carboxylic acid with naphthalene-1-carboxylic acid under acidic conditions. This reaction is often facilitated by catalysts such as phosphorus trichloride or other dehydrating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products
The major products formed from these reactions include various quinoline and naphthalene derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA, inhibiting replication and transcription processes.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-2,4-dione: Shares the quinoline moiety but lacks the naphthalene component.
Naphthalene-1-carboxylic acid: Contains the naphthalene moiety but lacks the quinoline component.
Uniqueness
8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride is unique due to the combination of quinoline and naphthalene moieties, which confer distinct chemical and biological properties. This dual aromatic system enhances its ability to interact with various biological targets, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
93272-81-2 |
|---|---|
Formule moléculaire |
C21H14ClNO3 |
Poids moléculaire |
363.8 g/mol |
Nom IUPAC |
8-(quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H13NO3.ClH/c23-20(18-12-11-13-5-1-2-10-17(13)22-18)15-8-3-6-14-7-4-9-16(19(14)15)21(24)25;/h1-12H,(H,24,25);1H |
Clé InChI |
OXEBXAMKTKYJKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=CC=CC4=C3C(=CC=C4)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


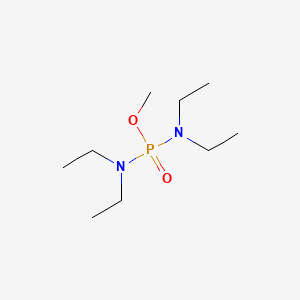
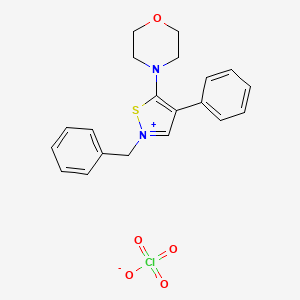
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
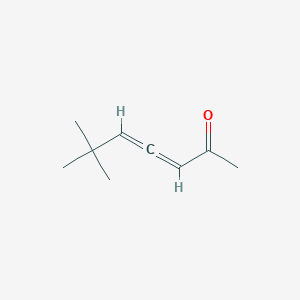
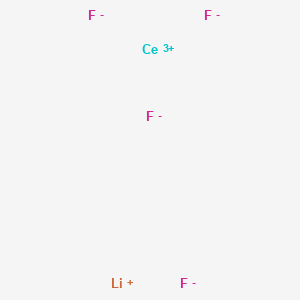
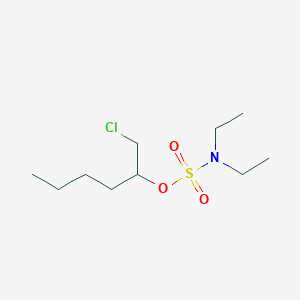
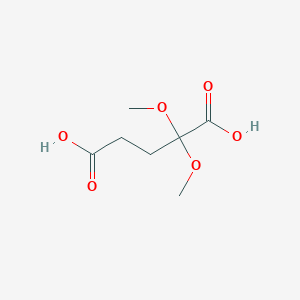

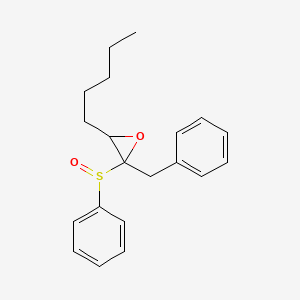

![1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl-](/img/structure/B14355047.png)
